

# 3,3-Tetramethyleneglutarimide: A Technical Guide to Safety, Toxicity, and Handling

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## Compound of Interest

Compound Name: 3,3-Tetramethyleneglutarimide

Cat. No.: B196294

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Disclaimer: This document provides a summary of available safety and handling information for **3,3-Tetramethyleneglutarimide** (CAS No. 1075-89-4). A comprehensive search of publicly available literature and safety data sheets has been conducted. However, a significant lack of quantitative toxicological data from specific experimental studies was noted. The information provided herein should be used as a guide in conjunction with a thorough risk assessment and adherence to all applicable safety regulations.

## Chemical and Physical Properties

**3,3-Tetramethyleneglutarimide**, also known as 8-Azaspiro[1][2]decane-7,9-dione, is a white to off-white crystalline powder. Key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	1075-89-4	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[3]
Molecular Weight	167.21 g/mol	[3]
Melting Point	153-157 °C	[3][5]
Appearance	White to off-white crystalline powder	
Synonyms	8-Azaspiro[1][2]decane-7,9-dione, Tetramethylene glutarimide	[4]

## Toxicological Summary

The primary acute health hazard associated with **3,3-Tetramethyleneglutarimide** is its toxicity if swallowed.[3][4][5] It is classified as Acute Toxicity, Oral, Category 3.[4] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4]

## Quantitative Toxicity Data

A thorough literature search did not yield specific quantitative toxicity data (e.g., LD50, LC50) for **3,3-Tetramethyleneglutarimide**. The following table reflects the absence of this specific data.



Toxicity Endpoint	Species	Route	Value	Classification	References
Acute Oral Toxicity (LD50)	Data Not Available	Oral	Data Not Available	Category 3 (Assigned)	<a href="#">[4]</a>
Acute Dermal Toxicity (LD50)	Data Not Available	Dermal	Data Not Available	Not Classified	
Acute Inhalation Toxicity (LC50)	Data Not Available	Inhalation	Data Not Available	Not Classified	
Skin Irritation/Corrosion	Data Not Available	Dermal	Data Not Available	Not Classified	
Eye Irritation/Corrosion	Data Not Available	Ocular	Data Not Available	Not Classified	

## Genotoxicity and Mutagenicity

No specific genotoxicity or mutagenicity studies, such as the Ames test or in vivo micronucleus assays, were found for **3,3-Tetramethyleneglutarimide** in the reviewed literature. Safety data sheets typically state that mutagenic effects are unknown.[\[4\]](#)

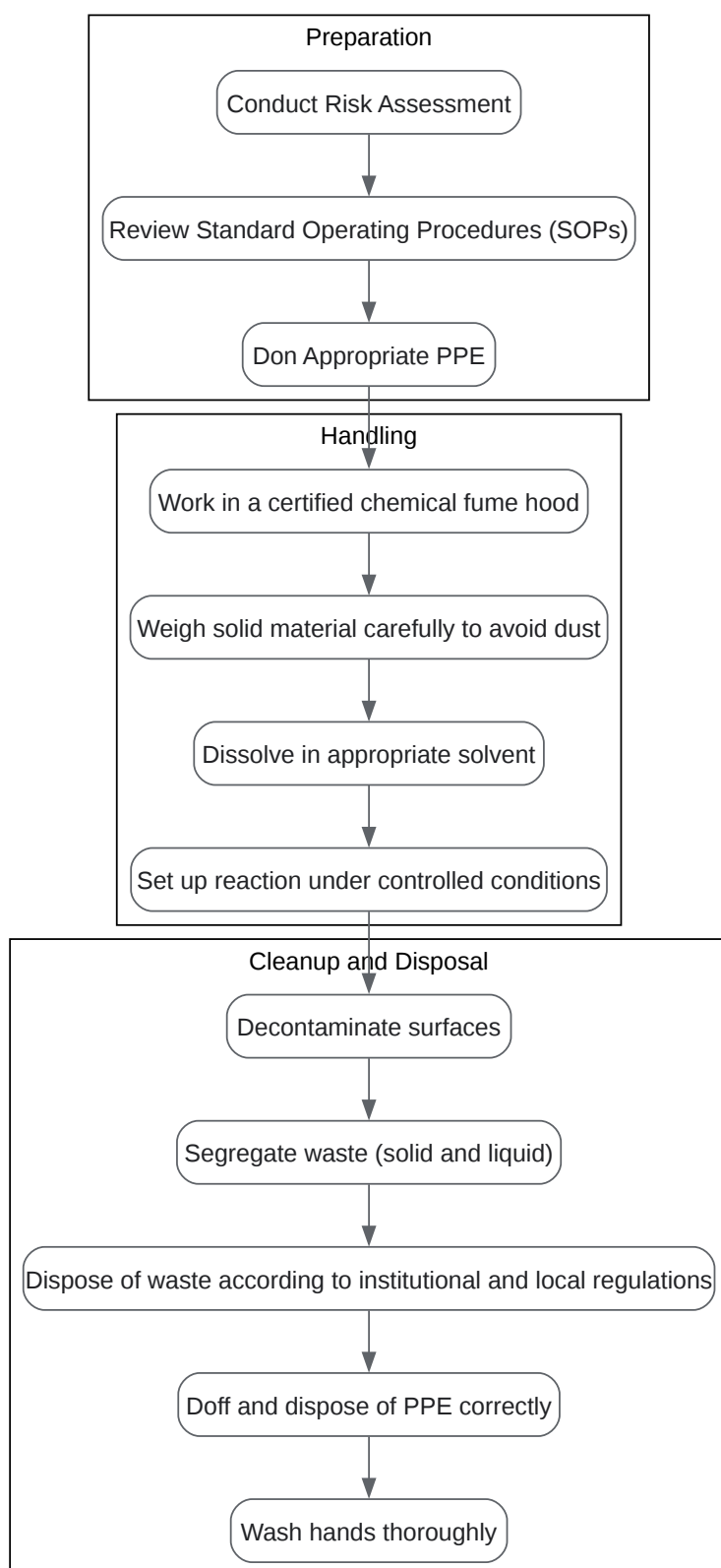
## Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for **3,3-Tetramethyleneglutarimide** is consistent across various supplier safety data sheets.

Hazard Class	Hazard Category	Hazard Statement	Signal Word	Pictogram
Acute Toxicity, Oral	3	H301: Toxic if swallowed	Danger	
Hazardous to the Aquatic Environment, Long-term Hazard	2	H411: Toxic to aquatic life with long lasting effects	Warning	

## Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling of **3,3-Tetramethyleneglutarimide** is crucial to minimize exposure risk. The following is a logical workflow for handling this compound in a laboratory setting.



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Caption: Safe Handling Workflow for **3,3-Tetramethyleneglutarimide**.

## Engineering Controls

- Ventilation: Always handle **3,3-Tetramethyleneglutarimide** in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.  
[\[4\]](#)

## Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[4\]](#)
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[\[4\]](#)
- Skin and Body Protection: A lab coat or other protective clothing should be worn.[\[4\]](#)
- Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH/MSHA-approved respirator may be necessary.

## Storage

- Store in a cool, dry, and well-ventilated place.[\[4\]](#)
- Keep containers tightly closed.[\[4\]](#)
- Store in a locked cabinet or area accessible only to authorized personnel.[\[3\]](#)[\[4\]](#)
- Incompatible with strong oxidizing agents and strong bases.[\[4\]](#)

## First Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention, especially in the case of ingestion.

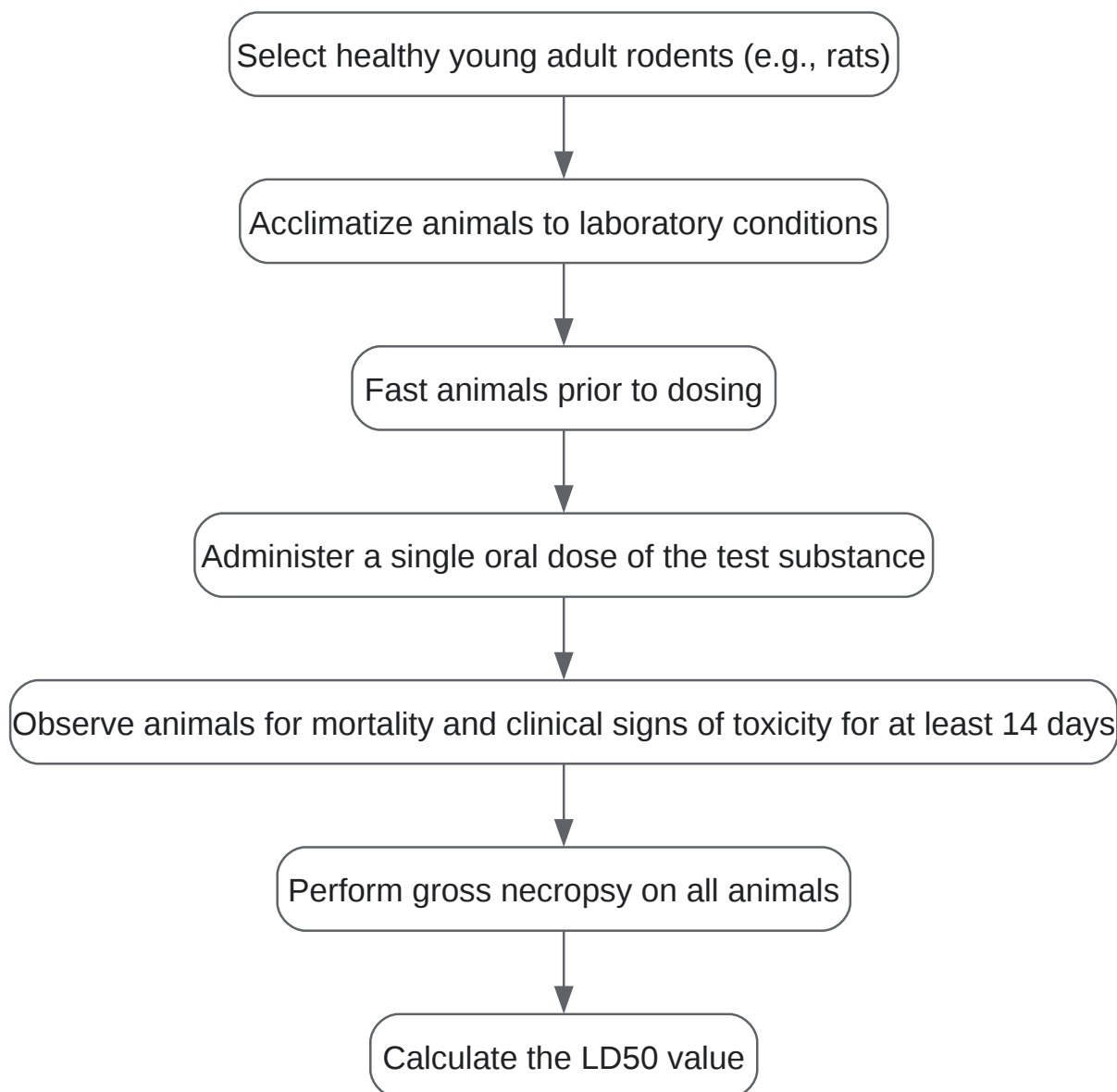
Exposure Route	First Aid Measures
Ingestion	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3][4]
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact	Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact	In the case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

## Experimental Protocols for Toxicological Assessment

While specific studies on **3,3-Tetramethyleneglutarimide** are not readily available, the following sections describe the standard OECD guidelines for the toxicological tests that would be required for a comprehensive safety assessment.

### Acute Oral Toxicity - OECD Test Guideline 401 (or alternative methods)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.



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Caption: Workflow for an Acute Oral Toxicity Study (based on OECD TG 401).

## Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.



#### Methodology:

- Animal Model: The albino rabbit is the preferred species.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Application: A single dose (0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm<sup>2</sup>).[\[2\]](#)
- Exposure: The application site is covered with a semi-occlusive dressing for 4 hours.[\[1\]](#)[\[6\]](#)
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[\[2\]](#)[\[7\]](#)
- Scoring: Lesions are scored on a scale of 0 to 4. The Primary Irritation Index (PII) is calculated to classify the substance.[\[1\]](#)

## Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

#### Methodology:

- Animal Model: The albino rabbit is the recommended test animal.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Application: A single dose (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.[\[9\]](#)
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[9\]](#) The cornea, iris, and conjunctiva are scored for opacity, inflammation, and redness/swelling.[\[8\]](#)
- Reversibility: The duration of the study is sufficient to evaluate the reversibility of any effects, typically up to 21 days.[\[11\]](#)

## Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is used to detect gene mutations induced by a chemical.

#### Methodology:

- **Test System:** Histidine-dependent strains of *Salmonella typhimurium* and/or tryptophan-dependent strains of *Escherichia coli* are used.
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[\[12\]](#)
- **Endpoint:** The mutagenic potential is determined by counting the number of revertant colonies that can grow on a minimal medium lacking the specific amino acid. A significant, dose-dependent increase in revertant colonies compared to the control indicates a positive result.

## In Vivo Mammalian Erythrocyte Micronucleus Test - OECD Test Guideline 474

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

#### Methodology:

- **Test System:** Typically performed in rodents (mice or rats).[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Administration:** The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, in one or more doses.[\[13\]](#)[\[14\]](#)
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[\[14\]](#)[\[15\]](#)
- **Analysis:** Erythrocytes are examined under a microscope for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates induced chromosomal damage.[\[13\]](#)[\[14\]](#)[\[16\]](#)

## Conclusion

**3,3-Tetramethyleneglutarimide** is a compound with confirmed acute oral toxicity and aquatic toxicity. While specific quantitative toxicological data and genotoxicity studies are not publicly

available, the provided GHS classification necessitates stringent handling procedures to minimize risk. Researchers and laboratory personnel must adhere to the outlined safety precautions, including the use of appropriate engineering controls and personal protective equipment. In the absence of detailed toxicological studies, a conservative approach to handling is strongly recommended. Any new research involving this compound should consider conducting the standardized toxicological assays described to fill the existing data gaps and ensure a more complete understanding of its safety profile.

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